Z-Glu(obzl)-osu

Description

Properties

IUPAC Name |

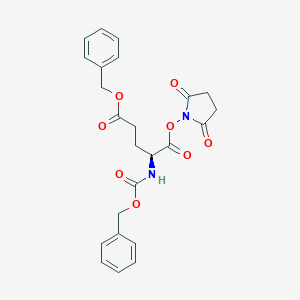

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-23(30)19(25-24(31)33-16-18-9-5-2-6-10-18)11-14-22(29)32-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHGVTPZOIGKTM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Z-Glu(obzl)-osu typically involves several steps:

Protection of the Carboxyl Group: The carboxyl group of glutamic acid is first protected as a t-butoxycarbonyl ester (Boc).

Protection of the Amino Group: The amino group is then protected as a benzyloxycarbonyl (Cbz) derivative.

Activation: The protected glutamic acid derivative is then activated by reacting with N-hydroxysuccinimide (osu) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Protection: Using industrial-grade reagents and solvents to protect the carboxyl and amino groups.

Activation: Large-scale activation using N-hydroxysuccinimide and a coupling agent.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

Esterification and Transesterification: Z-Glu(obzl)-osu undergoes esterification and transesterification reactions, often catalyzed by enzymes such as glutamic acid-specific endopeptidases.

Substitution Reactions: The compound can participate in substitution reactions where the osu group is replaced by nucleophiles such as amines.

Common Reagents and Conditions:

Esterification: Typically carried out in water-miscible organic solvents like methanol or acetonitrile, often in the presence of a buffer.

Substitution: Conducted in organic solvents with nucleophiles like amines under mild conditions.

Major Products:

Peptide Esters: Formed through esterification reactions.

Substituted Derivatives: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

Structural Overview

Z-Glu(obzl)-osu is characterized by its unique structure which includes:

- Benzyloxycarbonyl (Z) Group : Protects the amino group.

- Benzyloxy (obzl) Group : Protects the carboxyl group.

- N-Hydroxysuccinimide (osu) Ester : Acts as an activated leaving group facilitating peptide bond formation.

This structural configuration enhances its stability and reactivity during peptide synthesis, making it a valuable reagent in organic chemistry and biochemistry.

Applications in Peptide Synthesis

This compound is primarily used as an activated amino acid derivative in the synthesis of peptides. Its role includes:

- Efficient Coupling : The N-hydroxysuccinimide ester allows for efficient coupling with other amino acids or peptide chains, forming new peptide bonds with minimal side reactions.

- Stability : The protective groups prevent unwanted reactions during the synthesis process, which is crucial for maintaining the integrity of the peptide being formed.

Synthesis Process

The synthesis of this compound typically involves several key steps:

- Protection of Functional Groups : The amino and carboxyl groups are protected using benzyloxycarbonyl and benzyloxy groups respectively.

- Activation : The N-hydroxysuccinimide group is introduced to activate the carboxylic acid for coupling reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Comparative Analysis with Other Compounds

To illustrate the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Boc-D-Glu-obzl | tert-butyloxycarbonyl protecting group | Stability under harsh conditions |

| Fmoc-D-Glu-obzl | fluorenylmethyloxycarbonyl protecting group | Enhanced solubility and stability |

| Z-D-Glu-obzl | Similar protective groups without activation | Used for different types of peptide syntheses |

This compound stands out due to its combination of protective groups and activation state, making it particularly effective for multi-step peptide synthesis where stability and reactivity are crucial.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Peptide Probe Development : Researchers have utilized this compound to create peptide probes that specifically bind to target proteins, aiding in the investigation of protein-protein interactions. This approach has provided insights into complex biological systems and disease mechanisms.

- Protein Modification Studies : The compound has been employed in studies focusing on modifying proteins through selective reactions facilitated by its protective groups, allowing for controlled experimentation in biochemical research.

- Therapeutic Implications : Manipulating peptide synthesis using this compound has potential therapeutic implications, particularly in diseases where specific peptide interactions are critical for treatment strategies .

Mechanism of Action

Mechanism: Z-Glu(obzl)-osu exerts its effects primarily through its ability to form peptide bonds. The osu group is a good leaving group, which facilitates the nucleophilic attack by amines, leading to the formation of stable peptide bonds.

Molecular Targets and Pathways:

Peptide Bond Formation: The primary target is the formation of peptide bonds between amino acids, which is crucial in the synthesis of peptides and proteins.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Z-Glu(OBzl)-OSu with key analogues:

Detailed Analysis of Key Compounds

Z-Glu(OBzl)-OH (CAS 5680-86-4)

- Differences : Lacks the OSu group, necessitating activation via carbodiimides (e.g., DCC) for coupling. This increases steps and risk of racemization .

- Research Findings : In HF-mediated deprotection, Z-Glu(OBzl)-OH can yield side products like γ-aniline-glutathione acid, whereas OSu-activated esters minimize such side reactions .

Z-Glu(OtBu)-OSu (CAS 4666-16-4)

- Protection Strategy : Uses tert-butyl (OtBu) instead of benzyl for the γ-carboxyl. OtBu is cleaved under mild acidic conditions (e.g., TFA), compatible with Fmoc-chemistry .

- Applications : Preferred in multi-step syntheses requiring orthogonal deprotection, such as ribonuclease A fragment assembly .

Boc-Glu(OSu)-OBzl (CAS 78658-49-8)

- Orthogonal Protection : Boc (acid-labile) and OBzl (base-stable) enable sequential deprotection. Ideal for synthesizing peptides with acid-sensitive residues .

Performance and Practical Considerations

Activation Efficiency :

- This compound’s OSu group enables rapid coupling (>75% yield in peptide chain elongation) without racemization, outperforming Z-Glu(OBzl)-OH .

- Z-Glu-OBzl requires additional reagents (e.g., HOBt), increasing cost and complexity .

Deprotection Compatibility :

- OBzl esters are stable under TFA but require harsh conditions (HF) for cleavage, limiting compatibility with acid-sensitive residues. OtBu esters offer milder deprotection .

Cost and Availability :

- Z-Glu(OSu)-OBzl is priced at $230/100g, significantly higher than Z-Glu-OBzl ($80/100g) due to synthesis complexity .

Biological Activity

Z-Glu(obzl)-osu, also known as Z-Glu(benzyloxycarbonyl)-N-hydroxysuccinimide ester, is a derivative of glutamic acid that plays a significant role in peptide synthesis and biochemistry. This compound is characterized by a benzyloxycarbonyl (Z) protecting group and an N-hydroxysuccinimide (osu) moiety, which enhances its reactivity in forming peptide bonds. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and comparative analysis with similar compounds.

This compound has the molecular formula C₁₉H₂₃N₂O₆ and a molecular weight of 363.4 g/mol. The structure includes:

- Benzyloxycarbonyl Group (Z) : Protects the amino group of glutamic acid.

- Benzyloxy Group (obzl) : Provides stability to the compound.

- N-Hydroxysuccinimide Ester (osu) : Functions as an excellent leaving group during peptide bond formation.

The primary biological activity of this compound is its ability to facilitate peptide bond formation through the following mechanism:

- Activation : The osu group activates the carboxylic acid of glutamic acid, making it more reactive towards nucleophiles, particularly amines.

- Nucleophilic Attack : Amines can attack the carbonyl carbon of the activated carboxylic acid, resulting in the formation of stable peptide bonds.

- Release of N-Hydroxysuccinimide : The reaction releases N-hydroxysuccinimide, which can be further utilized or removed from the reaction mixture.

This mechanism underpins its utility in synthesizing peptides and proteins, making it a valuable tool in biochemical research.

Applications in Research and Medicine

This compound is widely used in various fields due to its unique properties:

- Peptide Synthesis : It is extensively employed for synthesizing peptides due to its ability to form stable peptide bonds efficiently.

- Enzyme Studies : Researchers utilize this compound to study enzyme mechanisms involving glutamic acid-specific endopeptidases, contributing to our understanding of enzyme-substrate interactions.

- Drug Development : The compound plays a crucial role in developing peptide-based therapeutics, which are increasingly important in modern medicine.

- Biotechnological Applications : this compound is also used in producing synthetic peptides for industrial applications, including materials science and catalysis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds commonly used in peptide synthesis:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Z-Glu(OH) | C₁₈H₁₉N₂O₄ | Lacks activation by osu; less reactive than this compound. |

| Boc-Glu(OH) | C₁₈H₂₁N₂O₄ | Uses t-butoxycarbonyl protection; alternative for certain applications. |

| Z-Leu(Osu) | C₁₈H₂₂N₂O₄ | Similar reactivity; specifically useful for leucine incorporation. |

This compound stands out due to its enhanced reactivity from the osu group and stability conferred by the benzyloxy groups, making it particularly suitable for complex peptide synthesis.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Peptide Synthesis Efficiency : A study demonstrated that using this compound significantly increased yield rates compared to traditional methods without this compound, showcasing its utility in high-throughput peptide synthesis .

- Enzyme Interaction Studies : Research involving glutamic acid-specific endopeptidases showed that this compound could effectively mimic natural substrates, allowing for detailed kinetic studies on enzyme mechanisms .

- Therapeutic Applications : Recent developments in drug design have utilized this compound for synthesizing therapeutic peptides targeting specific diseases, highlighting its relevance in modern pharmacology .

Q & A

Q. Table 1: Common Protecting Groups in Glutamic Acid Derivatives

| Protection Group | Stability | Deprotection Method | Application Context |

|---|---|---|---|

| Obzl (Benzyl) | Acid-labile | TFA (95%, 1–2 h) | SPPS, side-chain protection |

| t-Bu (tert-Butyl) | Base-labile | Piperidine/DMF (20% v/v) | Fmoc-based synthesis |

Advanced Question: How to resolve contradictions in NMR data for this compound due to rotational isomerism?

Methodological Answer:

Rotational isomerism in the ester linkage (Osublime) can split NMR signals. To address this:

Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe coalescence of doublets.

DFT Calculations : Compare experimental and shifts with computational models (e.g., Gaussian09 at B3LYP/6-31G* level).

Dynamic NMR Analysis : Estimate rotational barriers using Eyring plots.

Document discrepancies in Supporting Information (SI) with raw data and computational parameters, as per Beilstein Journal guidelines .

Basic Question: What analytical techniques are essential for characterizing this compound purity?

Methodological Answer:

Use a multi-technique approach:

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 220 nm.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H] with <1 ppm error.

- NMR : Validate structure via , , and 2D COSY/HSQC spectra.

For peer-reviewed validation, cross-reference data with Cambridge Structural Database entries or crystallographic studies .

Advanced Question: How to optimize coupling efficiency of this compound in challenging peptide sequences?

Methodological Answer:

Low coupling efficiency often stems from steric hindrance or poor solubility:

Activation Strategy : Use HOBt/DIC instead of DCC to minimize racemization.

Solvent Optimization : Replace DMF with DMSO or NMP for hydrophobic sequences.

Microwave-Assisted Synthesis : Apply 50°C for 10 minutes to enhance kinetics.

Quantify efficiency via Kaiser test or LC-MS, and report deviations in reaction logs (required for reproducibility under FAIR data principles) .

Basic Question: What are the storage conditions to prevent hydrolysis of this compound?

Methodological Answer:

Store at −20°C in anhydrous DMF or DCM with molecular sieves (3Å). Monitor stability via:

- Karl Fischer Titration : Ensure water content <0.01%.

- Periodic HPLC : Check for degradation peaks (e.g., free Glu(obzl) acid).

Document storage protocols in SI, including batch numbers and expiration dates .

Advanced Question: How to reconcile conflicting reports on this compound reactivity in non-polar solvents?

Methodological Answer:

Contradictions may arise from trace moisture or impurities:

Controlled Replication : Repeat experiments using rigorously dried solvents (distilled over CaH).

Impurity Profiling : Use GC-MS to identify trace amines or acids affecting reactivity.

Kinetic Studies : Compare rate constants (k) under inert vs. ambient conditions.

Publish raw kinetic datasets in repositories like Zenodo to enable meta-analysis .

Key Guidelines for Researchers:

- Data Transparency : Always include experimental details (e.g., solvent lot numbers, instrument calibration dates) in SI.

- Ethical Reporting : Disclose null results and contradictory data to avoid publication bias .

- Interdisciplinary Validation : Cross-check spectral data with computational chemistry teams to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.